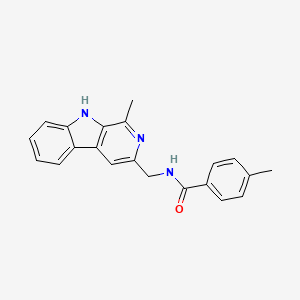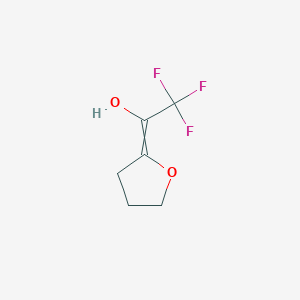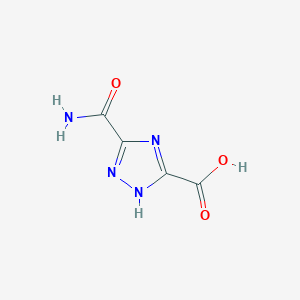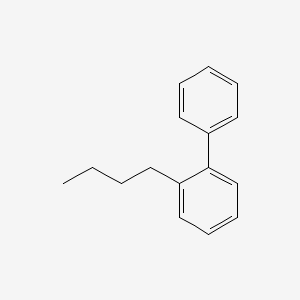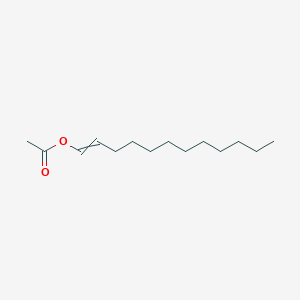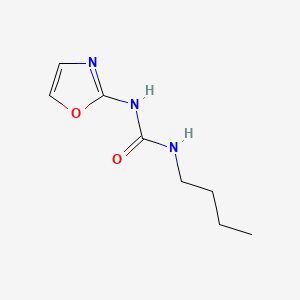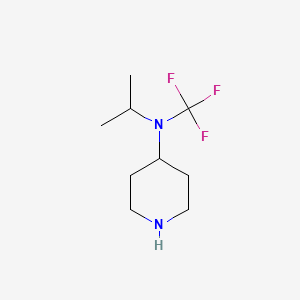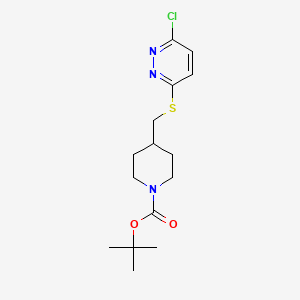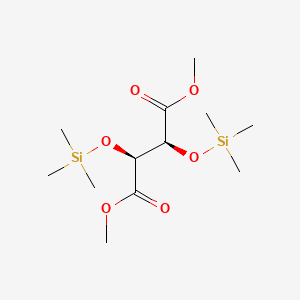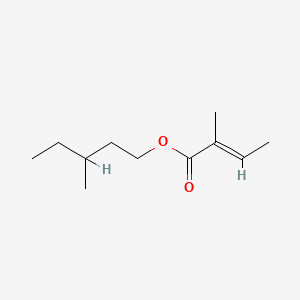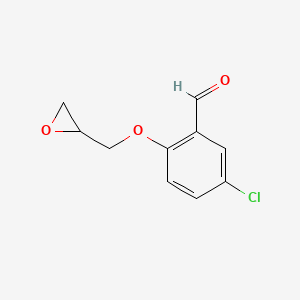
5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and an oxiranylmethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with efficient mixing capabilities
Purification: Techniques such as distillation or recrystallization to obtain high-purity product
Safety Measures: Proper handling of chemicals and waste management to ensure safety and environmental compliance
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Chloro-2-(2-oxiranylmethoxy)benzoic acid
Reduction: 5-Chloro-2-(2-oxiranylmethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aldehyde group can also participate in various biochemical reactions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: Lacks the oxiranylmethoxy group, making it less reactive.
2-(2-oxiranylmethoxy)benzaldehyde: Lacks the chlorine atom, affecting its chemical properties and reactivity.
5-Chloro-2-(2-methoxymethoxy)benzaldehyde: Contains a methoxymethoxy group instead of an oxiranylmethoxy group, altering its reactivity.
Uniqueness
5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde is unique due to the presence of both the chlorine atom and the oxiranylmethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
59893-26-4 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
5-chloro-2-(oxiran-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C10H9ClO3/c11-8-1-2-10(7(3-8)4-12)14-6-9-5-13-9/h1-4,9H,5-6H2 |
Clé InChI |
MYCJGUWVMZIHCT-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=C(C=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


